2-Methyl-1-phenylbutane-1,3-dione
Overview
Description
2-Methyl-1-phenylbutane-1,3-dione, also known as 2-methyl-1-phenylbutane-1,3-dione, is an organic chemical compound with the molecular formula C10H10O2. This compound has several applications in the scientific research field, including its use as a synthetic intermediate, a reagent for the synthesis of other compounds, and a catalyst for the synthesis of other compounds. It is also used as a model compound for studying the mechanism of action of other compounds. In
Scientific Research Applications
Hydrogen Bond Studies
The compound has been studied in the context of intramolecular hydrogen bonds. It was observed that 1-phenylbutane-1,3-dione forms strong intramolecular hydrogen bonds when protonated by hydrogen bromide (Clark, Emsley, & Hibbert, 1989).
Schiff Base Ligands Synthesis
2-Methyl-1-phenylbutane-1,3-dione is used in the synthesis of Schiff base ligands. These ligands have been employed to create nickel(II) and copper(II) complexes, which are confirmed through X-ray diffraction (Bhowmik, Drew, & Chattopadhyay, 2011).
Alkylation Studies
The copper(II) complexes of 2-methyl-1-phenylbutane-1,3-dione have been used as substrates for C-alkylation, demonstrating its potential in synthesizing sterically congested β-diketones (Lloris, Marquet, & Moreno-Mañas, 1990).
Tautomery and Coordination Studies
In a study of tautomery and coordination to copper(II), it was found that (E)-2-(2-(2-hydroxyphenyl)hydrazono)-1-phenylbutane-1,3-dione exhibits a mixture of enol-azo and hydrazone tautomeric forms (Kopylovich et al., 2011).
Insertion into Benzoylacetone Backbone
1-Phenylbutane-1,3-dione interacts with chalcones to produce cyclic and acyclic insertion products, as explored in one study. This demonstrates its role in organic synthesis (Naghiyev et al., 2015).
Synthesis of Trichloromethyl-β-diketones
It has been used in the improved synthesis of trichloromethyl-β-diketones, illustrating its utility in creating specialized organic compounds (Martins et al., 2005).
Tautomerization Rate Study
1-Phenylbutane-1,3-dione, a related compound, has been used to measure the keto-enol tautomerization rate using micellar systems. This research offers insights into reaction dynamics in different environments (Miyaka, Shigeto, & Teramoto, 1985).
Antitumor Activity Study
The compound has been a key intermediate in synthesizing new thiophene and pyrazole derivatives, some of which displayed significant antitumor activity (Fadda, Abdel‐Latif, & El-Mekawy, 2012).
Photoisomerisation Studies
Its photoisomerisation properties have been studied in various solvents, contributing to our understanding of chemical reactions under light exposure (Ikeda et al., 2002).
properties
IUPAC Name |
2-methyl-1-phenylbutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNJRGVFXLVQEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341019 | |
Record name | 2-Methyl-1-phenylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-phenylbutane-1,3-dione | |
CAS RN |
6668-24-2 | |
Record name | 2-Methyl-1-phenylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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